Cas no 2090310-75-9 ((5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol)

(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyrazine core with functionalized substituents, including a 2-aminoethyl group and a hydroxymethyl moiety. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of both amino and hydroxyl groups enhances its versatility in derivatization, enabling applications in drug discovery and ligand design. The compound's rigid bicyclic framework may contribute to improved binding affinity and selectivity in target interactions. Its well-defined stereochemistry and synthetic accessibility further support its utility in research and development.
(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol structure
2090310-75-9 structure
Product Name:(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
CAS No:2090310-75-9
MF:C10H18N4O
MW:210.276121616364
CID:4775849
Update Time:2025-06-08

(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-(2-aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
    • [5-(2-aminoethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methanol
    • (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
    • Inchi: 1S/C10H18N4O/c1-8-5-14-10(4-9(7-15)12-14)6-13(8)3-2-11/h4,8,15H,2-3,5-7,11H2,1H3
    • InChI Key: PYHUQZAOQQSHFQ-UHFFFAOYSA-N
    • SMILES: OCC1C=C2CN(CCN)C(C)CN2N=1

Computed Properties

  • Exact Mass: 210.14806121 g/mol
  • Monoisotopic Mass: 210.14806121 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 67.3
  • Molecular Weight: 210.28

(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol Pricemore >>

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Additional information on (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

Research Briefing on (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (CAS: 2090310-75-9)

In recent years, the compound (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (CAS: 2090310-75-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrahydropyrazolo[1,5-a]pyrazine scaffold, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have focused on its synthesis, pharmacological properties, and potential applications in targeting specific disease pathways.

The synthesis of (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving key intermediates such as 2-cyanopyrazolo[1,5-a]pyrazine derivatives, followed by reduction and functionalization steps. The final product was characterized using advanced spectroscopic techniques, including NMR and high-resolution mass spectrometry (HRMS), confirming its structural integrity.

Pharmacological evaluations of this compound have revealed its potential as a modulator of G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. In vitro assays demonstrated its ability to selectively bind to serotonin receptors (5-HT2A and 5-HT2C), suggesting its utility in the treatment of conditions such as depression and schizophrenia. Furthermore, preliminary in vivo studies in rodent models have shown favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration.

Another area of interest is the compound's role in cancer research. A 2024 study published in Bioorganic & Medicinal Chemistry Letters highlighted its inhibitory effects on specific kinase enzymes implicated in tumor growth. The researchers observed dose-dependent inhibition of PI3K/AKT/mTOR pathway components, which are critical for cancer cell survival and proliferation. These findings position (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol as a promising candidate for further development in oncology therapeutics.

Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize the compound's properties and advance it through preclinical development.

In conclusion, (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (CAS: 2090310-75-9) represents a versatile and pharmacologically active molecule with broad applications in drug discovery. Continued research into its mechanisms of action and therapeutic potential will be crucial for unlocking its full clinical value.

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